molecular formula C19H25N3O5S2 B2593771 N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide CAS No. 897622-20-7

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide

Cat. No.: B2593771
CAS No.: 897622-20-7
M. Wt: 439.55
InChI Key: UQBBEGIEXKRATL-UHFFFAOYSA-N
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Description

“N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide” is a compound that has been studied for its potential therapeutic effects . It is a synthetic piperazine derivative . Piperazine derivatives have been screened for their efficacy as acetylcholinesterase inhibitors (AChEIs) through in silico and in vitro studies .


Synthesis Analysis

The synthesis of benzenesulfonamide compounds, including structures similar to “this compound”, typically involves reactions that introduce the sulfonyl and piperazine functionalities to a benzene ring.


Molecular Structure Analysis

The molecular structure of this compound can be determined by various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and Mass spectroscopy .


Chemical Reactions Analysis

The compound has been studied for its potential as an acetylcholinesterase inhibitor (AChEI), which could have implications for the treatment of Alzheimer’s disease .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 299.39 . It is a powder at room temperature .

Scientific Research Applications

DNA Binding and Fluorescent Staining

The synthetic dye Hoechst 33258, a derivative related to N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide, binds strongly to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. This property has made it widely used as a fluorescent DNA stain for various biological applications, including chromosome and nuclear staining in plant cell biology, flow cytometry for DNA content analysis, and investigation of plant chromosomes. Its derivatives, including similar compounds, are explored for radioprotective and topoisomerase inhibitory activities, serving as a base for drug design and understanding DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).

Serotonin 5-HT(6) Receptor Antagonism for Cognitive Enhancement

Research on 5-HT(6) receptor antagonists, including structures akin to this compound, has highlighted their potential in treating learning and memory disorders. Initial antagonists exhibited modest brain penetration, but structural analogs have shown improved affinity and selectivity, indicating their role in cognition enhancement and suggesting avenues for therapeutic intervention (Russell & Dias, 2002).

Metabolic Pathways and Clinical Applications of Arylpiperazine Derivatives

Arylpiperazine derivatives, closely related to this compound, have clinical applications in treating depression, psychosis, or anxiety. Their metabolism involves CYP3A4-dependent N-dealkylation, producing metabolites with various neurotransmitter receptor affinities. This review explores their disposition, metabolism, and potential as pharmaceutical agents, shedding light on individual variability in drug response and the pharmacological actions of these derivatives (Caccia, 2007).

Antibody-based Environmental and Food Analysis

Antibodies, including those targeting structures similar to this compound, are used in ELISA and immunosensors for detecting various substances in environmental and food samples. This includes herbicides, polychlorinated biphenyls, surfactants, and veterinary drugs, illustrating the broad applicability of these compounds in developing key immunoreagents for research and risk control (Fránek & Hruška, 2018).

Gastroprotective Properties and Drug Design

Compounds like ebrotidine, structurally related to this compound, highlight the potential of such derivatives in treating ulcer diseases. Ebrotidine's unique ability to promote mucosal repair and maintain mucosal integrity, through mechanisms including enhancement of mucus gel protective qualities and modulation of cell cycle progression during ulcer healing, presents a significant advance in gastroprotective drug design (Slomiany, Piotrowski, & Slomiany, 1997).

Mechanism of Action

Properties

IUPAC Name

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O5S2/c1-27-18-9-7-17(8-10-18)21-12-14-22(15-13-21)28(23,24)16-11-20-29(25,26)19-5-3-2-4-6-19/h2-10,20H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQBBEGIEXKRATL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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